1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.Scientific Research Applications
Molecular Electronic Devices
A molecule with a nitroamine redox center, similar in structure to 1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene, has been used in self-assembled monolayers in electronic devices. These devices exhibited significant negative differential resistance and a high on-off peak-to-valley ratio, indicating potential applications in electronic switching and memory devices (Chen, Reed, Rawlett, & Tour, 1999).
Crystal Structure Analysis
The crystal structure of compounds structurally related to this compound, such as 2-(2'-Carbomethoxy-4'-nitrophenoxy)-1,3,5-trichlorobenzene, has been analyzed using X-ray diffraction. These studies provide insights into the conformational behavior of these molecules, which is partly determined by steric effects and the conjugation between nitro-substituted rings and ether oxygen atoms (E. Griffith, W. Chandler, & B. Robertson, 1972).
Synthesis of Heterocyclic Compounds
Compounds with structural similarities to this compound have been used in the synthesis of various heterocyclic compounds. For instance, the synthesis of substituted methyl o-nitrophenyl sulfides has been reported, which could have implications in the development of new chemical entities (K. Dudová, František Částek, V. Macháček, & P. Šimůnek, 2002).
Anion Recognition and Self-Assembly
A compound named 5,11,17,23-tetranitrothiacalix[4]arene, modified to include ureido moieties similar to this compound, has been studied for its ability to form inclusion complexes and anion recognition. This demonstrates the potential of such compounds in the development of new materials for chemical sensing and molecular recognition (M. Mačková, M. Himl, J. Budka, et al., 2013).
Antibacterial Studies
Similar bisthiourea compounds have been synthesized and characterized for their antibacterial activity. These studies highlight the potential of such compounds in the development of new antibacterial agents (Nur Illane Mohamad Halim, K. Kassim, Adibatul Husna Fadzil, & B. Yamin, 2012).
Catalysis
A copper-based metal-organic framework, incorporating a nitro-substituted compound similar to this compound, has been shown to be an effective catalyst for the enamination of β-ketoesters. This highlights potential applications in catalysis and organic synthesis (Ying Zhao, D. Deng, Lufang Ma, et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
65671-10-5 |
---|---|
Molecular Formula |
C12H15N3O4S2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl N-[(2-nitro-5-propylsulfanylphenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C12H15N3O4S2/c1-3-6-21-8-4-5-10(15(17)18)9(7-8)13-11(20)14-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,16,20) |
InChI Key |
XOKQRYVGWCLDAO-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)OC |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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